N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
CAS No.: 2549018-04-2
Cat. No.: VC11816570
Molecular Formula: C17H19N5O
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549018-04-2 |
|---|---|
| Molecular Formula | C17H19N5O |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | N-[2-(3-methoxyphenyl)ethyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C17H19N5O/c1-13-10-21-22(11-13)17-9-16(19-12-20-17)18-7-6-14-4-3-5-15(8-14)23-2/h3-5,8-12H,6-7H2,1-2H3,(H,18,19,20) |
| Standard InChI Key | CHUZODPEVWJPGD-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CC(=CC=C3)OC |
| Canonical SMILES | CC1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CC(=CC=C3)OC |
Introduction
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, starting with the formation of the pyrimidine and pyrazole rings, followed by substitution reactions to introduce the methoxyphenyl group. Characterization would involve spectroscopic methods like NMR, IR, and mass spectrometry to confirm the structure.
Potential Biological Activity
Compounds with pyrimidine and pyrazole moieties often exhibit biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a methoxyphenyl group could influence the compound's lipophilicity and interaction with biological targets.
Future Directions
Future research should focus on synthesizing this compound using efficient methods and evaluating its biological activity through in vitro and in vivo studies. This could involve assessing its efficacy as an antimicrobial agent, its potential as an anticancer drug, or its role in modulating inflammatory responses.
Given the lack of specific data on this compound in the provided sources, a comprehensive review of broader literature and experimental studies would be essential to fully understand its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume